
gamma-Ergostenol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Ergostenol acetate: is a derivative of gamma-Ergostenol, a sterol found in fungi and protozoa. It is a significant compound in the field of biochemistry and pharmacology due to its structural similarity to cholesterol and its role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Gamma-Ergostenol acetate can be synthesized from gamma-Ergostenol through an acetylation reaction. This involves reacting gamma-Ergostenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions .
Industrial Production Methods: : Industrially, this compound is produced through a similar acetylation process but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: : Gamma-Ergostenol acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce this compound to its corresponding alcohol.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced derivatives (alcohols), and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Gamma-Ergostenol acetate exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the activity of enzymes involved in sterol biosynthesis, such as ergosterol synthase. This inhibition disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell membrane instability and cell death . Additionally, this compound has been found to modulate the activity of inflammatory pathways, reducing the expression of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Gamma-Ergostenol acetate is similar to other sterols such as ergosterol, cholesterol, and stigmasterol. it is unique in its specific structural features and biological activities:
Eigenschaften
CAS-Nummer |
3005-47-8 |
|---|---|
Molekularformel |
C30H50O2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h11,19-21,23-24,26-28H,8-10,12-18H2,1-7H3/t20-,21+,23-,24-,26+,27-,28-,29-,30+/m0/s1 |
InChI-Schlüssel |
PDHBBLKLYCTOIR-WZMOOAEOSA-N |
Isomerische SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Kanonische SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



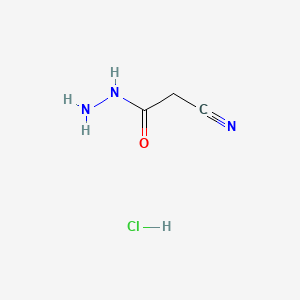


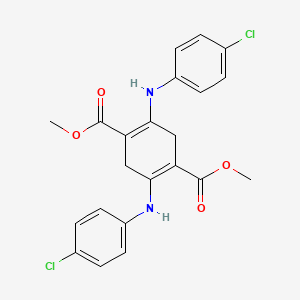
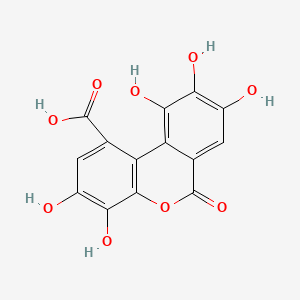
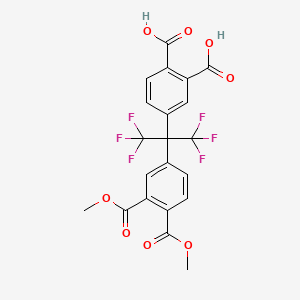

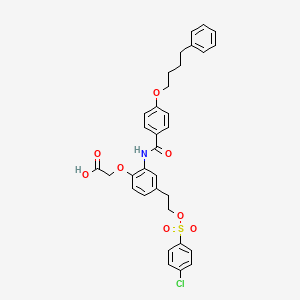
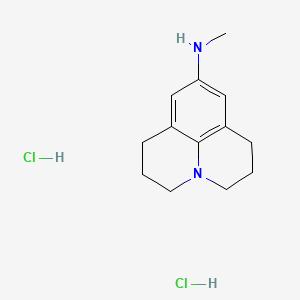


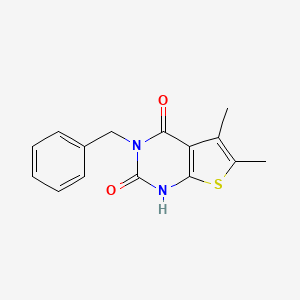
![1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid](/img/structure/B12760275.png)
